(R)-2-Hydroxy-4-phenylbutenoic acid
Description
Significance of Alpha-Hydroxy Acids and Unsaturated Carboxylic Acids as Chiral Synthons
Alpha-hydroxy acids (AHAs) and α,β-unsaturated carboxylic acids are fundamental classes of organic compounds that serve as versatile chiral synthons in asymmetric synthesis. mdpi.comchemistryviews.org Chiral synthons are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a hydroxyl and a carboxyl group in AHAs provides multiple points for chemical modification, making them highly valuable starting materials. mdpi.comresearchgate.net Their utility is demonstrated in the synthesis of complex natural products and therapeutic agents. researchgate.net
Similarly, α,β-unsaturated carboxylic acids are prized building blocks in organic synthesis due to their conjugated system, which allows for a variety of chemical transformations. chemistryviews.orglibretexts.org These molecules can undergo reactions at the carboxyl group, the α-carbon, or the β-carbon, including nucleophilic conjugate additions (Michael additions). libretexts.org The development of catalytic and stereoselective methods to synthesize and modify these compounds continues to be an active area of research, with techniques like palladium-catalyzed cross-coupling and photo-promoted decarboxylative reactions expanding their synthetic utility. rsc.orgacs.org The ability to construct these molecules with defined stereochemistry is crucial for their application as precursors to more complex chiral structures.
The Unique Stereochemical and Structural Attributes of (R)-2-Hydroxy-4-phenylbutenoic Acid
This compound possesses a unique combination of functional groups and stereochemical elements that define its chemical reactivity and utility. Its structure includes a carboxylic acid, an alcohol at the alpha position, a carbon-carbon double bond in conjugation with the carboxyl group, and a phenyl ring. The key feature is the chiral center at the second carbon atom, which has the (R)-configuration. This specific stereochemistry is crucial for its biological activity and its role as a chiral precursor.
The systematic IUPAC name for this compound is (2R)-2-hydroxy-4-phenylbut-3-enoic acid. vulcanchem.com The presence of the double bond introduces the possibility of E/Z isomerism. The more stable and commonly referenced isomer is the (E)-isomer, giving the full name (E,2R)-2-hydroxy-4-phenyl-3-butenoic acid. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ guidechem.com |
| Molecular Weight | 178.18 g/mol guidechem.com |
| CAS Number | 140632-55-9 ((E,2R)-isomer) guidechem.com |
| Canonical SMILES | C1=CC=C(C=C1)C=CC@HO guidechem.com |
| InChI Key | ZGGWKQRHPWUSNY-XCODYQFDSA-N guidechem.com |
| Topological Polar Surface Area | 57.5 Ų guidechem.com |
| Hydrogen Bond Donor Count | 2 guidechem.com |
| Hydrogen Bond Acceptor Count | 3 guidechem.com |
| Rotatable Bond Count | 3 guidechem.com |
This data is compiled from publicly available chemical databases for the (E,2R)-isomer.
The molecule's structure, combining a hydrophilic carboxyl and hydroxyl group with a hydrophobic phenyl group, imparts amphiphilic character. The conjugated system influences its electronic properties and reactivity, particularly for addition reactions.
Research Landscape and Historical Context for this compound Studies
The research interest in this compound and its saturated analogue, (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), stems primarily from their role as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net ACE inhibitors are a class of drugs widely used to treat hypertension and congestive heart failure. nih.gov The synthesis of these drugs, such as Enalapril, Lisinopril, and Benazepril, often requires the enantiomerically pure (R)-HPBA or its corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). nih.govjiangnan.edu.cn
Historically, the production of these chiral intermediates involved multi-step chemical syntheses or the resolution of racemic mixtures, the latter of which has a theoretical maximum yield of only 50%. jiangnan.edu.cn More recently, significant research has focused on developing efficient biocatalytic methods for their production. These methods often employ engineered microorganisms or isolated enzymes to perform asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutanoic acid (OPBA) or its ester. nih.govjiangnan.edu.cn
Table 2: Selected Biocatalytic Approaches for the Synthesis of Related Chiral Intermediates
| Biocatalyst | Substrate | Product | Key Findings | Reference |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | Achieved 95.1% yield and 99.7% enantiomeric excess (ee). | jiangnan.edu.cn |
| Engineered Escherichia coli DF | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) | A coupled system with d-lactate dehydrogenase and formate (B1220265) dehydrogenase for cofactor regeneration yielded 71.8 mM (R)-HPBA from 73.4 mM OPBA in 90 minutes with >99% ee. | nih.gov |
These biocatalytic routes are advantageous due to their high enantioselectivity, mild reaction conditions, and environmental compatibility, representing a significant advancement in the sustainable production of these valuable chiral synthons. jiangnan.edu.cn The direct enzymatic resolution of racemic 2-hydroxy-4-phenylbutenoic acid has also been explored as a viable synthetic route. jiangnan.edu.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWKQRHPWUSNY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving R 2 Hydroxy 4 Phenylbutenoic Acid
Role as a Chiral Building Block in Complex Molecule Synthesis
The primary application of (R)-2-Hydroxy-4-phenylbutenoic acid is as a chiral building block. Its enantiopure form is typically obtained through the kinetic resolution of the corresponding racemic mixture. This resolution is often achieved using enzymes, such as lipases, which selectively catalyze reactions on one enantiomer, allowing for the separation of the desired (R)-enantiomer with high purity. researchgate.netresearchgate.net
The carboxylic acid and hydroxyl moieties of this compound are key reaction centers. Esterification is a fundamental reaction for this compound, not only for producing various ester derivatives but also as a key step in its resolution. In lipase-catalyzed kinetic resolution, the (S)-enantiomer of racemic 2-hydroxy-4-phenylbutenoic acid is selectively esterified (e.g., acetylated), leaving the unreacted (R)-2-hydroxy acid, which can then be isolated with high enantiomeric excess. researchgate.netresearchgate.net
While specific examples of its amidation are not prevalent in the reviewed literature, the carboxylic acid functional group is readily convertible to an amide. Standard coupling methods, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine, would facilitate this transformation. Such reactions could be employed to incorporate chiral auxiliaries, which can influence the stereochemical outcome of subsequent reactions at other sites on the molecule.
The functional groups of this compound allow for a variety of interconversions and chain modifications. ub.eduvanderbilt.edu
Carboxyl Group Modifications : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk This creates a diol structure, opening new synthetic possibilities. Another important transformation is chain elongation, for which methods like the Arndt-Eistert synthesis could be applied. This procedure converts the carboxylic acid to its next higher homologue via a diazoketone intermediate. vanderbilt.edu
Hydroxyl Group Modifications : The secondary hydroxyl group can be oxidized to a ketone. More commonly, it is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with potential inversion of stereochemistry (SN2 mechanism).
Table 1: Potential Functional Group Interconversions
| Starting Functional Group | Reagents/Reaction Type | Product Functional Group |
| Carboxylic Acid (-COOH) | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |
| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Arndt-Eistert Synthesis | Homologated Acid (-CH₂COOH) |
| Hydroxyl (-OH) | TsCl, Pyridine | Tosylate (-OTs) |
| Hydroxyl (-OH) | PBr₃ | Bromide (-Br) |
The structure of this compound, being a γ,δ-unsaturated hydroxy acid, is well-suited for intramolecular cyclization reactions to form lactones (cyclic esters). A prominent pathway is halolactonization, typically iodolactonization. researchgate.net In this reaction, treatment with iodine (I₂) and a base leads to the electrophilic attack of iodine on the double bond, followed by the intramolecular attack of the hydroxyl group's oxygen atom to form a five-membered iodolactone. The stereochemistry of the starting material directly controls the stereochemistry of the resulting lactone ring, making it a powerful method for creating complex cyclic systems with defined stereocenters. Such γ-butyrolactone structures are core motifs in various biologically active natural products. researchgate.net
The carbon-carbon double bond in the butenoic chain is another site for synthetic modification. The most significant reaction is catalytic hydrogenation. The reduction of this double bond using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere yields the corresponding saturated compound, (R)-2-hydroxy-4-phenylbutanoic acid. google.com This saturated acid and its esters are highly valuable chiral intermediates, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril. researchgate.netjiangnan.edu.cnutm.my
Other potential reactions at the unsaturated moiety include electrophilic additions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), which would proceed according to Markovnikov's rule.
Reaction Kinetics and Stereochemical Control Studies
The most detailed kinetic and stereochemical studies on this compound involve its enzymatic resolution from the racemic mixture. Lipases are highly effective catalysts for this purpose, exhibiting remarkable enantioselectivity. The kinetic resolution relies on the different reaction rates of the two enantiomers with the enzyme.
In a typical process, a lipase (B570770) is used to selectively acylate the (S)-enantiomer in an organic solvent, using an acyl donor like vinyl acetate. The enzyme's active site preferentially binds the (S)-enantiomer, leading to its rapid conversion to the (S)-2-acetoxy acid, while the (R)-2-hydroxy acid reacts much more slowly and is left largely unreacted. researchgate.netresearchgate.net This process allows for the separation of both enantiomers in high optical purity. Research has shown that both the (R)-2-hydroxy acid and the (S)-2-acetoxy acid can be isolated with high enantiomeric excess (ee) and in good yields. researchgate.netresearchgate.net
Table 2: Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-4-phenylbutenoic Acid
| Enzyme | Reaction Type | Product 1 | Product 2 | Enantiomeric Excess (ee) | Reference |
| Lipase | Enantioselective acetylation | This compound | (S)-2-acetoxy-4-phenylbutenoic acid | High | researchgate.netresearchgate.net |
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
While specific computational studies focused exclusively on the reaction mechanisms of this compound are not widely available in the searched literature, computational chemistry offers powerful tools to investigate its reactivity. Such methods are frequently used for related systems. researchgate.netuni-stuttgart.de
Theoretical approaches could be instrumental in several areas:
Modeling Enzyme-Substrate Interactions : Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of each enantiomer of 2-hydroxy-4-phenylbutenoic acid into the active site of a lipase. These models can help elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the enzyme's high enantioselectivity, explaining why the (S)-enantiomer is acylated faster than the (R)-enantiomer. uni-stuttgart.de
Investigating Cyclization Pathways : Density Functional Theory (DFT) calculations could be employed to map the potential energy surface for reactions like iodolactonization. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction pathway and understand the factors controlling the stereochemical outcome of the ring closure.
Conformational Analysis : Computational methods can determine the most stable conformations of the molecule. This information is critical, as the spatial arrangement of the functional groups directly influences their reactivity, particularly in intramolecular reactions.
These computational tools provide insights at a molecular level that are often difficult to obtain through experiments alone, complementing laboratory findings and guiding future synthetic strategies.
Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the asymmetric synthesis of chiral molecules like this compound. DFT calculations allow for the detailed study of transition states and reaction energetics, providing a molecular-level understanding of how catalysts and substrates interact to favor the formation of one enantiomer over the other.
In the context of producing this compound, a key reaction is the asymmetric reduction of a prochiral α-keto ester precursor. DFT studies on similar asymmetric hydrogenations and transfer hydrogenations of α-keto esters have shed light on the critical factors governing stereoselectivity. rsc.orgacs.orgrsc.orgnih.govresearchgate.netresearchgate.net These studies typically focus on identifying the most stable transition state structures leading to the (R) and (S) products. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the reaction.
For instance, in the asymmetric transfer hydrogenation of β,γ-unsaturated α-keto esters catalyzed by a chiral phosphoric acid and a metal salt, DFT calculations have been employed to elucidate the synergistic effects of the binary acid system. rsc.org These studies propose a plausible model for enantiocontrol, often involving non-covalent interactions such as π-π stacking between the substrate and the chiral catalyst. rsc.org Similar principles can be applied to understand the synthesis of this compound.
A hypothetical DFT study on the asymmetric reduction of the corresponding α-keto precursor to this compound might involve the following:
Modeling the Catalyst-Substrate Complex: Building computational models of the interaction between the chiral catalyst (e.g., a ruthenium complex with a chiral ligand) and the α-keto ester substrate.
Locating Transition States: Identifying the transition state structures for the hydride transfer from the catalyst to the carbonyl carbon of the substrate, leading to both the (R) and (S) enantiomers.
Calculating Energy Barriers: Determining the activation energies for the formation of both enantiomers. A lower activation energy for the pathway leading to the (R)-enantiomer would explain the observed stereoselectivity.
The following interactive table presents hypothetical data from such a DFT study, illustrating the kind of insights that can be gained.
| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |
|---|---|---|
| Relative Energy of Pre-reaction Complex (kcal/mol) | 0.0 | 0.2 |
| Activation Energy (ΔG‡) (kcal/mol) | 10.5 | 12.8 |
| Relative Energy of Product Complex (kcal/mol) | -5.2 | -4.9 |
These hypothetical values suggest a significant energetic preference for the formation of the (R)-enantiomer, which would translate to a high enantiomeric excess in the actual chemical reaction.
Molecular Dynamics Simulations of Compound Conformations and Reactivity
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of molecules over time and understand how these dynamics influence reactivity. In the context of enzymatic reactions for the synthesis of this compound, MD simulations are invaluable for studying enzyme-substrate interactions, conformational flexibility of the enzyme's active site, and the role of solvent molecules.
Enzymatic kinetic resolution and asymmetric reduction are common methods to produce enantiomerically pure hydroxy acids. gsartor.org MD simulations have been successfully applied to understand the stereoselectivity of lipases and alcohol dehydrogenases used in the synthesis of related chiral alcohols and esters. nih.govdp.techacs.org These simulations can reveal why an enzyme preferentially binds and catalyzes the reaction of one enantiomer or one prochiral face of a substrate over the other.
For example, in the lipase-catalyzed resolution of a racemic mixture containing 2-hydroxy-4-phenylbutenoic acid, MD simulations could be used to:
Simulate the Docking of Enantiomers: Model the process of both (R)- and (S)-2-hydroxy-4-phenylbutenoic acid entering the active site of the lipase.
Analyze Binding Modes: Identify the key amino acid residues that interact with each enantiomer and determine the stability of the resulting enzyme-substrate complexes.
Observe Conformational Changes: Track the conformational changes in the enzyme and the substrate upon binding, which can either facilitate or hinder the catalytic reaction.
The results from such simulations can provide a rationale for the observed enantioselectivity. For instance, the (R)-enantiomer might adopt a more favorable conformation for catalysis within the active site, while the (S)-enantiomer might bind in a non-productive orientation.
The following interactive table presents hypothetical data from an MD simulation study on the interaction of a lipase with the enantiomers of 2-hydroxy-4-phenylbutenoic acid.
| Parameter | (R)-enantiomer Complex | (S)-enantiomer Complex |
|---|---|---|
| Average Binding Free Energy (kcal/mol) | -8.5 | -7.2 |
| Key Hydrogen Bonds Formed | Ser-OH, His-N | Ser-OH |
| Percentage of Productive Conformations | 85% | 15% |
This hypothetical data illustrates how MD simulations can quantify the differences in binding and conformation between the two enantiomers, providing a clear explanation for the enzyme's selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic Efficiency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this context, their synthetic efficiency. For the synthesis of this compound, QSAR models can be developed to predict how changes in the structure of the catalyst or the substrate will affect the yield and enantioselectivity of the reaction.
A QSAR study for optimizing the enzymatic synthesis of this compound would typically involve the following steps:
Data Collection: A dataset of reactions is compiled where systematic variations have been made to the catalyst structure (e.g., different amino acid residues in an enzyme's active site) or the substrate (e.g., different substituents on the phenyl ring). The corresponding reaction yields and enantiomeric excesses are recorded.
Descriptor Calculation: A large number of molecular descriptors are calculated for each catalyst or substrate variant. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed synthetic efficiency (e.g., enantiomeric excess).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The resulting QSAR model can then be used to predict the synthetic efficiency for new, untested catalyst or substrate variants, thereby guiding the experimental efforts towards more efficient synthetic routes.
The following interactive table presents a hypothetical QSAR model for predicting the enantiomeric excess in the synthesis of this compound based on catalyst properties.
| Descriptor | Coefficient | Description |
|---|---|---|
| Sterimol B5 (Catalyst Ligand) | -2.5 | Steric parameter related to the width of a substituent. |
| Hammett Sigma (para-substituent) | +15.2 | Electronic parameter describing the electron-donating/withdrawing nature of a substituent. |
| LogP (Catalyst Ligand) | +5.8 | Hydrophobicity parameter. |
Model Equation: ee (%) = 75.0 - 2.5 * (Sterimol B5) + 15.2 * (Hammett Sigma) + 5.8 * (LogP)
This hypothetical model suggests that smaller, more electron-donating, and more hydrophobic catalyst ligands would lead to a higher enantiomeric excess in the synthesis of this compound. Such models can be instrumental in the rational design of more efficient catalytic systems.
Applications of R 2 Hydroxy 4 Phenylbutenoic Acid As a Chiral Intermediate
Synthesis of Enantiopure Pharmaceutical Intermediates (Synthetic Chemistry Focus)
The most significant and well-documented application of (R)-2-hydroxy-4-phenylbutanoic acid and its corresponding ethyl ester, (R)-ethyl-2-hydroxy-4-phenylbutyrate ((R)-HPBE), is as a key chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. utm.myjiangnan.edu.cnresearchgate.netnih.gov These drugs, including enalapril, lisinopril, benazepril, and ramipril, are widely used to treat hypertension and congestive heart failure. jiangnan.edu.cnnih.gov The core of many of these pharmaceuticals contains the (S)-homophenylalanine moiety, which can be synthesized from (R)-2-hydroxy-4-phenylbutanoic acid. utm.my
The primary synthetic strategy involves the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutanoic acid (or its ethyl ester, OPBE), to yield the desired (R)-enantiomer of the hydroxy acid. jiangnan.edu.cnresearchgate.net Biocatalytic methods are favored for this transformation due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. jiangnan.edu.cn Various microorganisms and isolated enzymes have been employed to achieve high yields and excellent enantiomeric excess (ee). utm.myjiangnan.edu.cn For instance, the asymmetric reduction of OPBE has been successfully carried out using cell cultures of Daucus carota (wild carrot) and various yeast strains like Candida krusei and Pichia angusta, producing the (R)-hydroxy ester with high conversion and enantioselectivity. utm.myjiangnan.edu.cn
Furthermore, engineered enzyme systems have been developed to improve efficiency and yield. This includes using recombinant E. coli strains that co-express a specific carbonyl reductase or dehydrogenase with another enzyme for cofactor regeneration, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). researchgate.netnih.govnih.gov These dual-enzyme systems allow for the continuous regeneration of the necessary NADH or NADPH cofactor, making the process more economical and suitable for industrial-scale production. nih.govnih.govnih.gov
Below is a table summarizing various biocatalytic methods for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid or its ethyl ester.
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Daucus carota cells | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | High | High | utm.my |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 95.1% | 99.7% | jiangnan.edu.cn |
| Recombinant E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 98.3% | 99.9% | nih.gov |
| Recombinant E. coli with d-Lactate Dehydrogenase and Formate Dehydrogenase | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 97.8% | >99% | nih.gov |
| Proteus vulgaris cells | 2-Oxo-4-phenylbutanoic acid ethyl ester | (R)-2-hydroxy-4-phenylbutanoic acid | N/A | N/A | utm.my |
| D-Lactate Dehydrogenase and Formate Dehydrogenase (Enzyme Membrane Reactor) | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 165 g L⁻¹ d⁻¹ | N/A | nih.gov |
Chiral Auxiliaries and Reagents in Asymmetric Synthetic Methodologies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org While (R)-2-hydroxy-4-phenylbutanoic acid is a critical chiral building block (or synthon), its use as a chiral auxiliary in the classical sense is not widely reported in the surveyed literature. Its primary role is to be incorporated as a permanent part of the final target molecule, such as the homophenylalanine core of ACE inhibitors. utm.myresearchgate.net
The distinction is that an auxiliary is designed to be recovered and reused, whereas a chiral building block provides the stereogenic center that remains in the product. wikipedia.org The value of (R)-2-hydroxy-4-phenylbutanoic acid lies in its pre-existing, well-defined stereocenter, which serves as a foundation for building more complex chiral molecules. For example, sulfur-based chiral auxiliaries derived from phenylglycine or camphorsultam are commonly used to direct reactions like aldol (B89426) additions and Michael additions, but similar applications for (R)-2-hydroxy-4-phenylbutanoic acid are not prominently documented. scielo.org.mxsigmaaldrich.com
Precursor for Advanced Materials and Polymers (e.g., Chiral Liquid Crystals, Biodegradable Polymers)
The molecular structure of (R)-2-hydroxy-4-phenylbutanoic acid, possessing a chiral center, a rigid phenyl group, and polymerizable hydroxyl and carboxyl functional groups, suggests its potential as a monomer for advanced materials.
Chiral Liquid Crystals: Chiral liquid crystals (CLCs) are materials that exhibit a helical superstructure, often induced by doping an achiral liquid crystal host with a chiral molecule. researchgate.netmdpi.com These materials are of interest for applications in optics, sensors, and displays. researchgate.netrsc.org The effectiveness of a chiral dopant depends on its ability to impart a twist to the liquid crystal phase. Molecules with stereogenic centers and rigid structural elements, like (R)-2-hydroxy-4-phenylbutanoic acid, are potential candidates for such dopants. researchgate.net While specific studies employing this exact compound in CLC formulations were not found in the initial search, its structural motifs are analogous to other known chiral precursors used in this field. The synthesis of new chiral mesogens is an active area of research, and derivatives of this hydroxy acid could be explored for creating novel liquid crystalline materials. researchgate.net
Biodegradable Polymers: The presence of both a hydroxyl and a carboxylic acid group makes (R)-2-hydroxy-4-phenylbutanoic acid a suitable monomer for the synthesis of polyesters. Chiral polyesters, such as polylactic acid (PLA) derived from lactic acid, are well-known for their biodegradability and biocompatibility. By analogy, the polymerization of (R)-2-hydroxy-4-phenylbutanoic acid would lead to a chiral polyester (B1180765) with pendant phenylethyl groups. These bulky, hydrophobic side chains would significantly influence the polymer's properties, such as its thermal characteristics (glass transition temperature, melting point), mechanical strength, and degradation rate, potentially leading to new biodegradable materials with tailored functionalities. However, literature specifically detailing the synthesis and characterization of polymers from (R)-2-hydroxy-4-phenylbutanoic acid is not extensive.
Application in Chiral Recognition and Sensing Technologies
Chiral recognition is the ability of a chiral host system to differentiate between the enantiomers of a chiral guest molecule. This principle is fundamental to chiral separation techniques and sensing technologies. A molecule intended for use in chiral recognition must possess a chiral environment that can engage in stereospecific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the analyte.
Given its defined stereochemistry and the presence of a phenyl group capable of π-π stacking, (R)-2-hydroxy-4-phenylbutenoic acid and its derivatives are potential candidates for designing chiral selectors or sensors. For instance, it could be immobilized onto a solid support (like silica) to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). Alternatively, it could be incorporated into a larger molecular framework, such as a fluorescent sensor, where the binding of a specific enantiomer would trigger a detectable change in the sensor's optical properties. nih.gov While BINOL-based structures are commonly reported for fluorescent chiral sensors, the fundamental components of this compound make it a plausible building block for similar technologies. nih.gov Research into this specific application is an area for potential future development.
Advanced Analytical Methodologies for Research Oriented Characterization of R 2 Hydroxy 4 Phenylbutenoic Acid
Chromatographic Techniques for Enantiomeric Purity and Isomeric Separation
Chromatography is a cornerstone of chiral analysis, enabling the physical separation of enantiomers. wikipedia.org The choice of technique depends on the analyte's properties and the specific requirements of the analysis, such as speed, scale, and resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for determining the enantiomeric purity of non-volatile compounds like (R)-2-Hydroxy-4-phenylbutenoic acid. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).
Research findings have demonstrated successful stereoselective assays for this compound using HPLC with a chiral column. nih.govsemanticscholar.org One established method utilizes a ligand-exchange-based CSP, such as MCI GEL CRS10W. In this approach, a mobile phase containing a metal salt (e.g., 2 mM copper (II) sulfate) and an organic modifier like acetonitrile (B52724) is used. nih.govsemanticscholar.org The differential stability of the diastereomeric complexes formed between the two enantiomers and the chiral ligand-metal ion complex on the stationary phase allows for their separation. Such methods have successfully confirmed the enantiomeric excess (ee) of this compound to be greater than 99%. nih.govsemanticscholar.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD), are also highly effective for separating chiral acids. dp.tech The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. Optimization of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol, along with an acidic modifier like trifluoroacetic acid (TFA), is crucial for achieving baseline resolution. dp.tech For acidic compounds, the addition of TFA improves peak shape and influences retention times.
In some cases, pre-column derivatization can be employed to enhance separation and detection. nih.govnih.gov The hydroxyl or carboxyl group of the analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov
| Stationary Phase Type | Example Column | Mobile Phase Composition | Detection | Application Note |
|---|---|---|---|---|
| Chiral Ligand Exchange | MCI GEL CRS10W | 2 mM CuSO₄ / Acetonitrile (85:15 v/v) | UV (254 nm) | Directly resolves enantiomers of this compound. nih.govsemanticscholar.org |
| Polysaccharide-Based (Amylose) | Chiralpak AD | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) | UV | Effective for a wide range of acidic chiral compounds. dp.tech |
| Reversed-Phase (after derivatization) | C18 (Octadecyl silane) | Acetonitrile / Water Buffer | UV | Separates diastereomers formed by reacting the analyte with a chiral derivatizing agent. nih.gov |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. gcms.cz Since this compound is non-volatile due to its carboxylic acid and hydroxyl groups, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis.
A two-step derivatization is typically required. First, the carboxylic acid group is esterified, for example, by reaction with methanolic HCl to form the methyl ester. Second, the hydroxyl group is acylated, for instance, using trifluoroacetic anhydride (B1165640) or acetic anhydride. This process blocks the polar functional groups, reducing peak tailing and improving chromatographic performance.
The resulting volatile derivative is then analyzed on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Modified β-cyclodextrins, such as those bonded to a polysiloxane backbone (e.g., CP Chirasil-DEX CB), provide a chiral environment where the diastereomeric interactions with the enantiomers of the derivatized analyte lead to different retention times. nih.gov The method's selectivity can often be fine-tuned by adjusting the temperature program; lower temperatures generally increase chiral selectivity.
| Derivatization Step | Reagent Example | Stationary Phase | Example Column | Carrier Gas | Application Note |
|---|---|---|---|---|---|
| 1. Esterification (Carboxyl group) | Methanolic HCl | Modified β-cyclodextrin | CP Chirasil-DEX CB | Hydrogen or Helium | Derivatization is essential to analyze hydroxy acids by GC. The method offers high resolution and sensitivity. nih.gov |
| 2. Acylation (Hydroxyl group) | Trifluoroacetic Anhydride (TFAA) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact. wikipedia.orgselvita.com The technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727). wikipedia.org The low viscosity and high diffusivity of the supercritical mobile phase lead to faster separations and column equilibration, often reducing analysis times by a factor of 3 to 5 compared to HPLC. researchgate.net
SFC is predominantly a normal-phase technique and is highly compatible with the chiral stationary phases used in normal-phase HPLC, such as polysaccharide-based CSPs. wikipedia.orgamericanpharmaceuticalreview.com For the analysis of this compound, screening a variety of CSPs with a standard mobile phase gradient (e.g., methanol in CO₂) is a common method development strategy. americanpharmaceuticalreview.com However, free carboxylic acids can sometimes exhibit poor peak shape due to strong interactions with the stationary phase. americanpharmaceuticalreview.com While basic additives are often used to improve the peak shape of basic compounds, acidic additives for acidic analytes must be used with caution as they can lead to unwanted reactions with alcohol co-solvents on some stationary phases. americanpharmaceuticalreview.com
| Stationary Phase Type | Mobile Phase | Typical Co-Solvent | Advantages | Challenges |
|---|---|---|---|---|
| Polysaccharide-based CSPs | Supercritical CO₂ | Methanol or Ethanol | High speed, reduced solvent consumption ("green" chemistry), fast equilibration. selvita.comamericanpharmaceuticalreview.com | Poor peak shape for some free carboxylic acids. americanpharmaceuticalreview.com |
Spectroscopic Methods for Stereochemical Assignment and Purity Assessment in Research Contexts
While chromatographic methods separate enantiomers, spectroscopic techniques can provide information about their absolute configuration and can be used for purity assessment without separation.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using Chiral Shift Reagents)
Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. libretexts.org However, by introducing a chiral auxiliary, a diastereomeric interaction is created, which can lead to distinct NMR spectra for each enantiomer.
One common approach is the use of Chiral Shift Reagents (CSRs), often lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III) (Eu(hfc)₃). google.com These Lewis acidic reagents form rapidly reversible complexes with basic sites in the analyte, such as the hydroxyl and carboxyl groups of this compound. libretexts.org The paramagnetic lanthanide ion induces large changes in the chemical shifts (lanthanide-induced shifts) of nearby protons. libretexts.org Because the two enantiomers form diastereomeric complexes with the chiral reagent, the magnitude of the induced shift is different for corresponding protons in the R and S enantiomers, leading to the splitting of signals. The enantiomeric purity can then be determined by integrating the separated signals. libretexts.org
Alternatively, Chiral Solvating Agents (CSAs) can be used. unipi.it These are added to the NMR sample and form transient diastereomeric solvates through weak intermolecular interactions like hydrogen bonding or π-π stacking. This results in small but often measurable differences in the chemical shifts (ΔΔδ) between the enantiomers, allowing for quantification. unipi.it
| Technique | Principle | Effect on Spectrum | Information Obtained |
|---|---|---|---|
| Use of Chiral Shift Reagents (CSRs) | Reversible formation of diastereomeric complexes with a paramagnetic lanthanide reagent. libretexts.orggoogle.com | Splitting of signals for corresponding protons in the R and S enantiomers due to differential induced shifts. | Determination of enantiomeric ratio/excess by integration of separated signals. |
| Use of Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates through weak intermolecular interactions. unipi.it | Small chemical shift non-equivalence (ΔΔδ) between enantiomeric signals. unipi.it | Quantification of enantiomeric purity. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
VCD and ECD are chiroptical spectroscopic techniques that provide information on the absolute stereochemistry of chiral molecules. They measure the differential absorption of left and right circularly polarized light by a chiral sample. aip.orgnih.gov
Vibrational Circular Dichroism (VCD) measures circular dichroism in the infrared region, corresponding to vibrational transitions. aip.org A VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the theoretical spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). nih.govacs.org A good match between the experimental and the calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. For carboxylic acids, research has shown that explicit consideration of solute-solvent interactions, such as hydrogen bonding and dimerization, is crucial for accurate computational modeling and reliable stereochemical assignment. nih.govacs.org
Electronic Circular Dichroism (ECD) measures circular dichroism in the UV-Visible region, corresponding to electronic transitions. nih.gov The ECD spectrum is particularly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the phenyl group acts as the primary chromophore. Similar to VCD, the absolute configuration is typically assigned by comparing the experimental ECD spectrum with spectra calculated for both the R and S enantiomers using time-dependent density functional theory (TD-DFT). nih.gov
| Technique | Spectral Region | Principle | Primary Application |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Infrared (IR) | Differential absorption of left and right circularly polarized IR light, corresponding to vibrational transitions. aip.org | Unambiguous assignment of absolute configuration by comparing experimental and DFT-calculated spectra. nih.govacs.org |
| Electronic Circular Dichroism (ECD) | Ultraviolet-Visible (UV-Vis) | Differential absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions of chromophores. nih.gov | Assignment of absolute configuration, particularly for molecules with strong chromophores. nih.gov |
Optical Rotation and Polarimetry for Enantiomeric Excess Determination
Optical rotation measurement is a classical yet indispensable technique for the routine analysis of chiral compounds. It relies on the ability of an enantiomer to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific chiral molecule.
The primary instrument used is a polarimeter. masterorganicchemistry.com The process involves passing monochromatic, plane-polarized light through a solution of the sample. The angle of rotation (α) is measured by a detector. masterorganicchemistry.com This observed rotation is dependent on the compound's structure, concentration, the path length of the light through the sample, temperature, and the wavelength of the light.
To standardize these measurements, the concept of specific rotation ([α]) is used. It is a fundamental physical property of a pure enantiomer under a defined set of conditions and is calculated using the Biot's law equation:
[α]λT = α / (l × c)
Where:
T is the temperature (in °C).
λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). masterorganicchemistry.com
For this compound, determining its specific rotation would first require the synthesis and purification of the enantiomerically pure compound. Once this value is established, it can be used as a benchmark to determine the enantiomeric excess (ee) of synthesized mixtures. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:
ee (%) = ([α]observed / [α]pure enantiomer) × 100
While the specific rotation for this compound is not documented in the available literature, data for its saturated analogue, (R)-2-hydroxy-4-phenylbutanoic acid, is available and serves as an excellent example.
Table 1: Physical Properties of (R)-2-Hydroxy-4-phenylbutanoic Acid
| Property | Value | Conditions | Source |
|---|---|---|---|
| Specific Rotation ([α]) | -9.5° | 20°C, Sodium D-line | sigmaaldrich.com |
| Concentration (c) | 2.8 in ethanol | sigmaaldrich.com |
In a research context, if a synthesized batch of (R)-2-hydroxy-4-phenylbutanoic acid yielded an observed rotation of -8.55° under the same conditions, the enantiomeric excess would be calculated as (-8.55° / -9.5°) × 100 = 90% ee. It is important to note that high-performance liquid chromatography (HPLC) using a chiral stationary phase is often used as a complementary or primary method for the accurate determination of enantiomeric excess. semanticscholar.org
Mass Spectrometry for Structural Elucidation and Mechanistic Pathway Investigations
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and provides detailed structural information through the analysis of its fragmentation patterns.
For the structural elucidation of this compound (C₁₀H₁₀O₃, Molecular Weight: 178.18 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 178. Subsequent fragmentation would provide insight into the molecule's structure. The fragmentation pattern arises from the cleavage of the weakest bonds in the ionized molecule, creating a unique fingerprint.
Mechanistic pathway investigations can also be facilitated by mass spectrometry, often in conjunction with isotopic labeling. By replacing specific atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can trace the movement and transformation of these atoms through a chemical or biological reaction, providing definitive evidence for proposed mechanisms.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula of Lost Neutral |
|---|---|---|
| 178 | Molecular Ion [M]⁺ | |
| 160 | [M - H₂O]⁺ | H₂O |
| 133 | [M - COOH]⁺ | COOH |
| 115 | [M - COOH - H₂O]⁺ | COOH, H₂O |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₃H₃O₃ |
This predictive table illustrates how the fragmentation pattern can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the phenylalkyl backbone.
Crystallographic Analysis for Absolute Configuration Determination (if applicable)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique is uniquely capable of unambiguously establishing the absolute configuration (the R or S designation) of a chiral center, provided that a suitable single crystal of the compound can be grown.
The process involves irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to compute an electron density map of the molecule, from which the atomic positions can be determined with very high precision.
For this compound, a successful crystallographic analysis would confirm:
The stereochemistry of the double bond (E or Z).
The absolute configuration at the chiral carbon (C2) as R.
This technique is contingent on the ability of the compound to form high-quality, single crystals. While crystal structures for substituted phenyl acrylic acids have been reported, demonstrating the applicability of this method to similar molecular scaffolds, specific crystallographic data for this compound are not currently available in the literature. nih.govtandfonline.com Should a crystal structure be determined, the data would be deposited in a crystallographic database and typically include the parameters listed in the table below.
Table 3: Typical Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Formula | Chemical formula of the compound in the crystal. |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-2-Hydroxy-4-phenylbutanoic acid |
Emerging Research Directions and Future Prospects for R 2 Hydroxy 4 Phenylbutenoic Acid
Development of Novel Stereoselective Catalysts for Its Synthesis
The asymmetric synthesis of (R)-2-hydroxy-4-phenylbutanoic acid and its esters from prochiral keto-precursors is a primary focus of research, aiming to overcome the limitations and low theoretical yields of classical resolution methods. jiangnan.edu.cn A significant area of development is the use of chiral metal catalysts for the asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid and its derivatives.
One notable advancement involves the use of Ruthenium (Ru)-catalyzed asymmetric hydrogenation. By employing SunPhos as a chiral ligand and an aqueous solution of hydrobromic acid as an additive, high enantioselectivities (88.4%–92.6% ee) and impressive efficiency have been achieved. researchgate.net This method presents a highly effective pathway for producing (R)-2-hydroxy-4-phenylbutanoic acid. Another approach utilizes a heterogeneous Platinum (Pt) catalyst modified with dihydrocinchonidine for the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate, achieving an enantiomeric excess of up to 86%. researchgate.net
Future research is directed towards developing even more efficient and selective catalysts. The exploration of novel chiral ligands and optimizing reaction conditions to push enantioselectivity and turnover numbers higher are key objectives. The development of catalysts that are not only highly selective but also recoverable and reusable will be crucial for creating more sustainable and economically viable industrial processes. Furthermore, the synthesis of new chiral phosphoric acids is being explored for their potential in catalyzing stereoselective reactions, which could be applied to the synthesis of precursors for (R)-2-hydroxy-4-phenylbutenoic acid. nih.gov
Exploration of New Biocatalytic Systems for Enhanced Enantioselectivity and Yield
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. jiangnan.edu.cn The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding (R)-ester using microorganisms and isolated enzymes has been a fertile area of investigation. researchgate.netresearchgate.net
Various microorganisms, including Candida krusei, Pichia angusta, and Daucus carota cell cultures, have demonstrated the ability to reduce OPBE with high enantiomeric excess and yield. jiangnan.edu.cnutm.my For instance, Candida krusei SW2026 has been identified as a particularly effective biocatalyst, achieving 99.7% ee and a 95.1% yield under optimized conditions. jiangnan.edu.cnresearchgate.net The use of biphasic systems, such as aqueous/organic or aqueous/ionic liquid systems, has been shown to mitigate substrate inhibition and improve product yield and enantiopurity. jiangnan.edu.cn
A significant emerging trend is the use of genetically engineered microorganisms and isolated enzymes. Recombinant E. coli strains co-expressing a carbonyl reductase and a dehydrogenase for cofactor regeneration (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) have shown excellent catalytic activity and high stereoselectivity. nih.govresearchgate.net For example, a system co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase achieved a high productivity of 71.8 mM (R)-HPBA from 73.4 mM of the starting keto acid in just 90 minutes, with an enantiomeric excess greater than 99%. nih.gov
Future prospects in biocatalysis lie in the discovery and engineering of novel enzymes with superior activity, stability, and substrate specificity. utm.my Techniques like directed evolution and rational protein design will be instrumental in creating biocatalysts tailored for industrial applications. Furthermore, the development of robust immobilization techniques, such as creating cross-linked enzyme aggregates (CLEAs), can enhance enzyme reusability, a key factor for cost-effective production. researchgate.net
Table 1: Comparison of Selected Biocatalytic Systems for (R)-HPBE/(R)-HPBA Synthesis
| Biocatalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 95.1% | 99.7% | jiangnan.edu.cnresearchgate.net |
| Daucus carota cells | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | High | High | researchgate.netutm.my |
| Recombinant E. coli (d-nLDH / FDH) | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 97.8% (Conversion) | >99% | nih.gov |
| Lipase (B570770) from Thermomyces lanuginosus (Resolution) | rac-Ethyl-2-hydroxy-4-phenylbutyrate | Ethyl-(R)-2-hydroxy-4-phenylbutyrate | 48% | >99% | researchgate.net |
Untapped Synthetic Applications in Complex Organic Chemistry
While primarily known as a precursor for ACE inhibitors, the chiral nature of this compound makes it a valuable building block for the synthesis of other complex organic molecules. Its functional groups—a carboxylic acid, a hydroxyl group, and a phenyl group—offer multiple points for chemical modification.
Emerging research focuses on utilizing this chiral scaffold to construct other biologically active compounds. For instance, it can be a starting material for synthesizing non-proteinogenic amino acids and peptide fragments. researchgate.netacs.org The stereocenter at the C2 position provides a crucial starting point for controlling the stereochemistry of more complex target molecules. Its structure is also related to intermediates used in the synthesis of other pharmacologically relevant compounds, suggesting its potential utility could be expanded. researchgate.net Future exploration could involve its use in the synthesis of natural products or their analogues, where the introduction of a specific stereocenter is often a critical challenge.
Deeper Elucidation of Biochemical Roles and Interactions at the Molecular Level
The primary biochemical relevance of (R)-2-hydroxy-4-phenylbutanoic acid lies in its role as a key intermediate for ACE inhibitors like Enalapril, Lisinopril, and Benazepril. jiangnan.edu.cnnih.gov These inhibitors function by blocking the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system that regulates blood pressure.
Beyond its role as a synthetic precursor, research into the direct biological activities of 2-hydroxy-4-phenylbutyric acid and its derivatives is an area with potential for new discoveries. Studies have investigated its effects on cellular signaling pathways. For example, 4-phenyl-butenoic acid has been shown to decrease substance P-induced TNF-alpha upregulation in macrophages by inhibiting JNK and p38 MAPK phosphorylation. physiology.org This suggests that derivatives of this scaffold could have anti-inflammatory properties.
Future research could focus on identifying specific protein targets with which this compound or its metabolites might interact. Understanding these molecular interactions could unveil new therapeutic applications beyond its current use as a building block for ACE inhibitors. For instance, its structural similarity to other biologically active molecules suggests it could play a role in metabolic regulation or other signaling cascades. ontosight.ai
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govcaltech.edu Integrating this compound or its precursors into MCR sequences is a promising future direction.
For example, a precursor like phenylglyoxal (B86788) can be used in tandem Knoevenagel–Michael addition reactions, a type of multicomponent transformation, to build complex heterocyclic structures. mdpi.com While this compound itself has not been extensively reported in MCRs, its structural motifs are relevant. The development of new MCRs that can accommodate such hydroxy acids or their corresponding keto-acid precursors would be a significant advance. This could involve designing reactions like a Biginelli-like reaction or a hetero-[4+2] cycloaddition/allylboration sequence that incorporates this chiral fragment. nih.govnih.gov
The future in this area involves designing novel MCRs that can asymmetrically synthesize the chiral center of this compound in situ or use the enantiopure compound as a chiral component to control the stereochemistry of the final complex product. This would open up rapid pathways to libraries of diverse and complex molecules for drug discovery and other applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Hydroxy-4-phenylbutenoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For enantiomeric purity, chiral HPLC with validated columns (e.g., Chiralpak IA/IB) is recommended. Absolute configuration confirmation requires single-crystal X-ray diffraction (XRD) or comparison with authentic standards . Kinetic resolution during synthesis and post-synthetic derivatization (e.g., esterification with (R)-(-)-BNP acid ) can enhance stereochemical fidelity.
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–260 nm) is standard. For enhanced sensitivity, LC-MS using a phenyl-hexyl stationary phase (e.g., Ascentis® Express) improves separation of aromatic analogs . Validate methods using buffer systems adjusted to pH 4.6 (sodium acetate/sodium 1-octanesulfonate) to minimize ionization variability .
Q. How do structural analogs (e.g., 4-Hydroxyphenylacetic acid) influence the reactivity or stability of this compound?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. For example, analogs like 4-Hydroxyphenylacetic acid degrade via oxidative pathways; similar protocols (e.g., forced degradation under H₂O₂/UV light) should be applied to assess robustness . Use NMR (¹H/¹³C) and FT-IR to track functional group transformations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., process-related degradation products ) or stereochemical variability. Perform orthogonal assays:
- In vitro enzymatic inhibition (e.g., COX-1/COX-2 for anti-inflammatory activity ).
- In silico docking studies (e.g., AutoDock Vina) to validate binding modes .
Cross-reference with metabolomic data (e.g., LC-HRMS) to identify bioactive metabolites .
Q. What strategies mitigate challenges in maintaining stereochemical integrity during scale-up synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-(-)-BNP acid ) or enzymatic catalysis (e.g., lipases for kinetic resolution). Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS. For industrial-scale processes, continuous-flow reactors reduce racemization risks compared to batch systems .
Q. How can computational modeling predict the metabolic fate of this compound?
- Methodological Answer : Employ QSAR models (e.g., OECD Toolbox) to predict Phase I/II metabolism. Validate with in vitro hepatocyte assays and stable isotope tracing (e.g., ¹³C-labeled compound). Molecular dynamics simulations (e.g., GROMACS) can elucidate interactions with cytochrome P450 enzymes .
Q. What are the best practices for identifying and characterizing degradation impurities in this compound?
- Methodological Answer : Use forced degradation (acid/base/thermal/oxidative stress) followed by LC-MS/MS and HRMS for impurity profiling. Compare fragmentation patterns with databases (e.g., mzCloud). For structural confirmation, isolate impurities via preparative HPLC and analyze via 2D NMR (COSY, HSQC) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?
- Methodological Answer : Design controlled stability studies using USP guidelines. For aqueous instability (e.g., hydrolysis of the butenoic acid moiety), employ lyophilization or non-aqueous formulations (e.g., PEG-based solvents). Contrast with nonpolar solvent data (e.g., hexane/ethyl acetate) to identify degradation pathways .
Q. Why do enantiomeric ratios vary across synthetic batches, and how can this be standardized?
- Methodological Answer : Variability often stems from catalyst loading or reaction temperature fluctuations. Implement process analytical technology (PAT) for real-time ee monitoring (e.g., inline FT-IR). Use fractional crystallization with chiral resolving agents (e.g., (R)-1-phenylethylamine) to standardize outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
